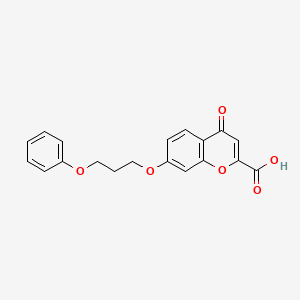
4-Oxo-7-(3-phenoxypropoxy)-4H-1-benzopyran-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxo-7-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its chromene backbone, which is a type of benzopyran, and the presence of a carboxylic acid group. The phenoxypropoxy group attached to the chromene structure adds to its unique chemical properties .
Vorbereitungsmethoden
The synthesis of 4-Oxo-7-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid typically involves multiple steps, starting with the preparation of the chromene backbone. One common method involves the condensation of salicylaldehyde with an appropriate β-keto ester, followed by cyclization to form the chromene ring. The phenoxypropoxy group is then introduced through an etherification reaction, and the carboxylic acid group is added via carboxylation .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
4-Oxo-7-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The phenoxypropoxy group can be substituted with other groups under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution and esterification reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Oxo-7-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 4-Oxo-7-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid involves its interaction with specific molecular targets. The chromene backbone allows it to interact with enzymes and receptors, potentially inhibiting or activating their functions. The phenoxypropoxy group may enhance its binding affinity and specificity for certain targets. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
4-Oxo-7-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid can be compared with other chromene derivatives, such as:
4-Oxo-4H-chromene-2-carboxylic acid: Lacks the phenoxypropoxy group, which may result in different chemical and biological properties.
7-(3-Phenoxypropoxy)-4H-chromene-2-carboxylic acid: Similar structure but without the ketone group at the 4-position.
4-Oxo-7-(3-methoxypropoxy)-4H-chromene-2-carboxylic acid: The methoxy group may alter its reactivity and biological activity compared to the phenoxy group.
The uniqueness of 4-Oxo-7-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Eigenschaften
CAS-Nummer |
53873-77-1 |
|---|---|
Molekularformel |
C19H16O6 |
Molekulargewicht |
340.3 g/mol |
IUPAC-Name |
4-oxo-7-(3-phenoxypropoxy)chromene-2-carboxylic acid |
InChI |
InChI=1S/C19H16O6/c20-16-12-18(19(21)22)25-17-11-14(7-8-15(16)17)24-10-4-9-23-13-5-2-1-3-6-13/h1-3,5-8,11-12H,4,9-10H2,(H,21,22) |
InChI-Schlüssel |
VMEKKDVMVOQEIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCCCOC2=CC3=C(C=C2)C(=O)C=C(O3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Chlorophenyl)-2-[(2,6-dimethylpyridin-3-yl)amino]-2-oxoethyl methyl phosphate](/img/structure/B14638627.png)
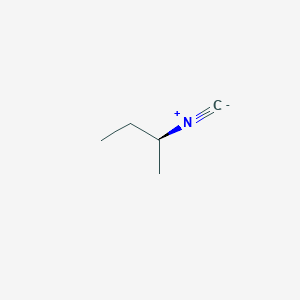

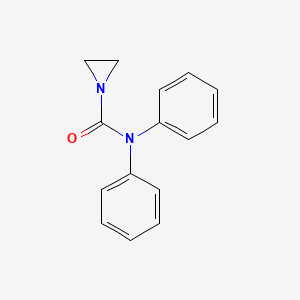
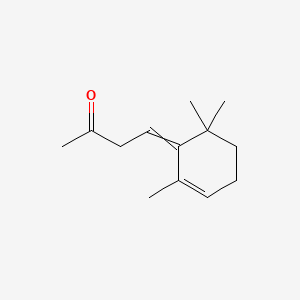
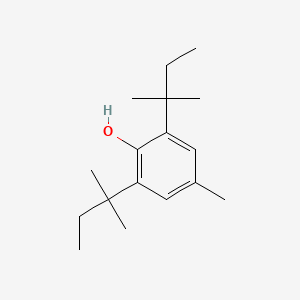
![3-Butyl-1H-pyrido[2,3-D]pyrimidine-2,4-dione](/img/structure/B14638671.png)
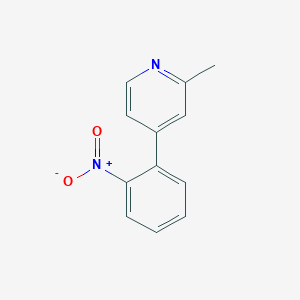
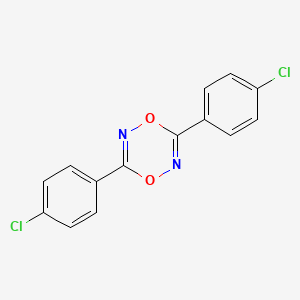
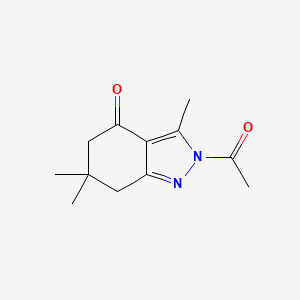
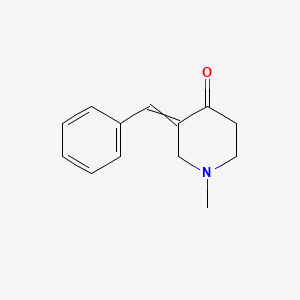
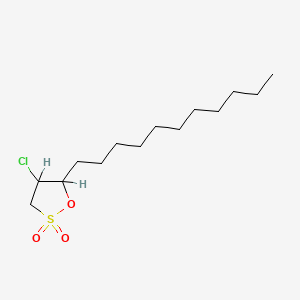
![N-[1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]decanamide](/img/structure/B14638695.png)

